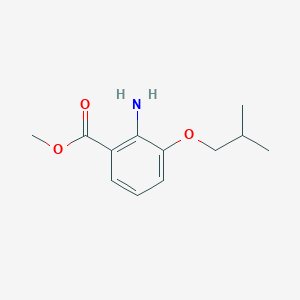

Methyl 2-amino-3-isobutoxybenzoate

CAS No.:

Cat. No.: VC13411675

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO3 |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | methyl 2-amino-3-(2-methylpropoxy)benzoate |

| Standard InChI | InChI=1S/C12H17NO3/c1-8(2)7-16-10-6-4-5-9(11(10)13)12(14)15-3/h4-6,8H,7,13H2,1-3H3 |

| Standard InChI Key | LJJBMICTZOAXJR-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC=CC(=C1N)C(=O)OC |

| Canonical SMILES | CC(C)COC1=CC=CC(=C1N)C(=O)OC |

Introduction

Methyl 2-amino-3-isobutoxybenzoate is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is a research compound that has garnered interest due to its potential applications in various fields. Despite its specific uses not being widely documented in mainstream scientific literature, its structural characteristics suggest it could be involved in organic synthesis or as an intermediate in pharmaceutical chemistry.

Synthesis and Applications

The synthesis of Methyl 2-amino-3-isobutoxybenzoate typically involves the reaction of 2-amino-3-isobutoxybenzoic acid with methanol in the presence of a catalyst. This process is common for esterification reactions.

While specific applications of Methyl 2-amino-3-isobutoxybenzoate are not well-documented, compounds with similar structures are often used in the development of pharmaceuticals, dyes, or as intermediates in organic synthesis.

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| Functional Groups | Amino (-NH2), Isobutoxy (-OCH2CH2CH(CH3)2) |

| Potential Applications | Organic synthesis, pharmaceutical intermediates |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume